molecular formula C19H26N4O3S2 B13367200 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367200
M. Wt: 422.6 g/mol
InChI Key: IHVMKIWHWLQUNQ-UHFFFAOYSA-N
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Description

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with various electrophiles. The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the isopropylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like piperidine, and reagents such as hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its pharmacological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C19H26N4O3S2

Molecular Weight

422.6 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H26N4O3S2/c1-6-24-14-9-13(10-15(25-7-2)17(14)26-8-3)18-22-23-16(11-27-12(4)5)20-21-19(23)28-18/h9-10,12H,6-8,11H2,1-5H3

InChI Key

IHVMKIWHWLQUNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)CSC(C)C

Origin of Product

United States

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